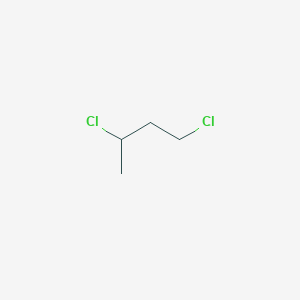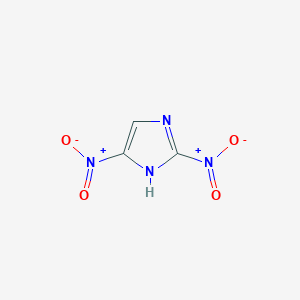
(4-ブロモベンジル)トリフェニルホスホニウムブロミド
概要
説明
Synthesis Analysis
The compound (4-Bromobenzyl)Triphenylphosphonium Bromide is synthesized through the reaction of triphenylphosphine with p-bromobenzyl bromide. This process involves weak interactions between chlorine atoms of CH2Cl2 molecules and the bromine bonded in the cation, leading to the formation of Br- anions and [(p-Br-C6H4-CH2)P(C6H5)3]+ cations with a slightly irregular tetrahedral geometry around the P atom (Vogt, Wulff-molder, & Meisel, 1996).
Molecular Structure Analysis
The molecular structure of (4-Bromobenzyl)Triphenylphosphonium Bromide has been determined through X-ray crystallography, revealing its distinct features. The structure consists of Br- anions and [(p-Br-C6H4-CH2)P(C6H5)3]+ cations, with a slightly irregular tetrahedral geometry around the P atom. The compound exists in different forms, with variations in the arrangement of bromine anions and cations, demonstrating the flexibility of its molecular structure (Vogt, Wulff-molder, & Meisel, 1996).
Chemical Reactions and Properties
This compound participates in various chemical reactions, demonstrating its versatility in organic synthesis. For instance, it has been used in the synthesis of 2-substituted indoles through reactions with aromatic aldehydes under microwave-assisted conditions, highlighting its reactivity and utility in facilitating complex organic transformations (Kraus & Guo, 2008).
Physical Properties Analysis
The physical properties of (4-Bromobenzyl)Triphenylphosphonium Bromide, such as its crystal structure and morphology, have been extensively studied. These studies reveal the compound's stability and structural characteristics under various conditions, contributing to our understanding of its behavior in different environments and its applications in materials science and engineering (Vogt, Wulff-molder, & Meisel, 1996).
Chemical Properties Analysis
The chemical properties of (4-Bromobenzyl)Triphenylphosphonium Bromide, including its reactivity with other compounds and its role in synthetic pathways, are crucial for its application in organic synthesis. It acts as a key intermediate in the formation of complex molecules, demonstrating its importance in the field of organic chemistry (Kraus & Guo, 2008).
科学的研究の応用
- (4-ブロモベンジル)トリフェニルホスホニウムブロミドは、光に暴露されると光毒性を示します。研究者らは、PDT(癌治療法)における光増感剤としての可能性を探っています。 腫瘍細胞に選択的に蓄積し、光活性化により活性酸素種を生成することにより、正常な組織を温存しながら腫瘍細胞の死に至らせることができます .
- この化合物のトリフェニルホスホニウム(TPP)部分は、ミトコンドリア標的化を可能にします。研究者らは、これを利用して、ミトコンドリアに特異的に治療剤をデリバリーしてきました。 この標的化アプローチは、神経変性疾患や心血管疾患など、ミトコンドリア機能不全に関連する疾患の治療に有望です .
- 研究者は、(4-ブロモベンジル)トリフェニルホスホニウムブロミドの抗菌活性を調査してきました。 そのカチオン性により、細菌細胞膜を破壊することができ、抗菌コーティング、創傷被覆剤、または消毒剤の潜在的な候補となります .
- この化合物のレドックス特性により、電気化学センシング用途に適しています。 研究者らは、神経伝達物質、重金属、または環境汚染物質などの分析物の検出のためのセンサーの感度と選択性を高めるために、電極修飾剤としての使用を検討してきました .
- この化合物のブロモベンジル基は、OLEDの機能的成分として役立ちます。 研究者らは、その発光特性を調査しており、効率的な有機電子デバイスの開発に貢献する可能性があります .
- (4-ブロモベンジル)トリフェニルホスホニウムブロミドは、MOFに組み込まれてきました。これらの多孔質材料は、調整可能な特性を示し、ガス貯蔵、触媒作用、および薬物送達に用途があります。 ブロモベンジル基の存在は、MOFの安定性とゲスト分子の相互作用に影響を与える可能性があります .
光線力学療法(PDT)
ミトコンドリア標的化
抗菌特性
電気化学センサー
有機発光ダイオード(OLED)
金属有機構造体(MOF)
これらの用途は、(4-ブロモベンジル)トリフェニルホスホニウムブロミドの様々な科学分野における汎用性を示しています。 研究者らは、その可能性を新しい分野で探求し続けており、将来の調査に魅力的な化合物となっています . 特定の用途に関する詳細な情報が必要な場合は、お気軽にお問い合わせください!
Safety and Hazards
作用機序
Target of Action
It’s known that the compound has a positive charge, with free bromide ions acting as counter anions .
Mode of Action
The compound’s structure, which includes a (4-bromobenzyl)triphenylphosphonium (4BTP) molecule, one bromide ion, and one ethanol molecule , suggests that it may interact with its targets through ionic interactions.
Biochemical Pathways
It’s known that 4-bromobenzyl bromide can be converted to 4-bromobenzoic acid using oxone , indicating that it may participate in oxidation reactions.
Pharmacokinetics
The compound’s solubility in methanol suggests that it may have some degree of bioavailability.
特性
IUPAC Name |
(4-bromophenyl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrP.BrH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJYKXVQABPCRA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)Br)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Br2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369263 | |
| Record name | (4-Bromobenzyl)Triphenylphosphonium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51044-13-4 | |
| Record name | (4-Bromobenzyl)Triphenylphosphonium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Bromobenzyl)triphenylphosphonium Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of (4-bromobenzyl)triphenylphosphonium bromide ethanol solvate?
A1: (4-Bromobenzyl)triphenylphosphonium bromide ethanol solvate crystallizes in the orthorhombic system, specifically in the space group Pccn (no. 56). The unit cell dimensions are as follows: a = 20.173(5) Å, b = 12.224(3) Å, and c = 18.858(5) Å. The unit cell volume (V) is 4650.2(19) Å3, and it contains four molecules (Z = 4). []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid](/img/structure/B52881.png)










